molecular formula C12H12N4O2 B7952313 N-methyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide

N-methyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide

Cat. No.: B7952313
M. Wt: 244.25 g/mol
InChI Key: IMEHACRUHOFLGX-UHFFFAOYSA-N
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Description

The compound identified as “N-methyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide” is a chemical entity with specific properties and applications. It is important in various fields of scientific research and industry due to its unique chemical structure and reactivity.

Properties

IUPAC Name

N-methyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-13-10(17)6-9-11(18)15-12-14-7-4-2-3-5-8(7)16(9)12/h2-5,9H,6H2,1H3,(H,13,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEHACRUHOFLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1C(=O)N=C2N1C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)CC1C(=O)N=C2N1C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “N-methyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide” involves multiple synthetic routes. These routes typically include the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure consistency and safety. The industrial methods often employ advanced techniques such as high-throughput screening and automated synthesis to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: “N-methyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that favor the transformation of the compound into different products.

Common Reagents and Conditions: The common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

“N-methyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide” has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the production of various materials and chemicals.

Mechanism of Action

The mechanism by which “N-methyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide” exerts its effects involves specific molecular targets and pathways. The compound interacts with target molecules, leading to changes in their structure and function. These interactions can activate or inhibit biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Conclusion

“this compound” is a versatile compound with significant importance in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool for various applications, from chemical synthesis to biological studies and industrial production.

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